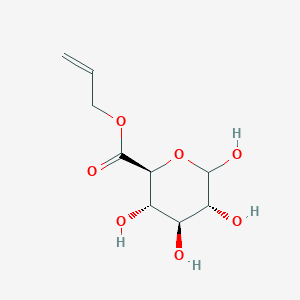![molecular formula C10H7NS B1280512 Benzo[b]thiophene-2-acetonitrile CAS No. 75444-80-3](/img/structure/B1280512.png)
Benzo[b]thiophene-2-acetonitrile
Vue d'ensemble
Description
Benzo[b]thiophene is an aromatic organic compound with a molecular formula C8H6S . It occurs naturally as a constituent of petroleum-related deposits such as lignite tar . Benzo[b]thiophene derivatives are important raw materials and intermediates used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Synthesis Analysis
One method for the synthesis of benzo[b]thiophenes involves an aryne reaction with alkynyl sulfides . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .Molecular Structure Analysis
The molecular structure of benzo[b]thiophene derivatives has been studied both theoretically and experimentally . For example, a single-crystal X-ray structural analysis was successfully made for certain silyl-substituted derivatives .Chemical Reactions Analysis
Benzo[b]thiophenes can undergo various chemical reactions. For instance, an aryne reaction with alkynyl sulfides affording benzo[b]thiophenes has been reported . The reaction starts from the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .Physical And Chemical Properties Analysis
The physical and chemical properties of benzo[b]thiophene derivatives can vary widely depending on their specific structures . For example, they can exhibit different absorption and fluorescence maxima, and their HOMO and LUMO energy levels can also differ .Applications De Recherche Scientifique
Organic Optoelectronic Devices
Benzo[b]thiophene derivatives are pivotal in the development of organic optoelectronic devices due to their excellent photophysical properties. They serve as π-building blocks in emitters, photosensitizers, and semiconductors . The derivatives exhibit bathochromic shifts, which are crucial for the absorption and emission spectra of these devices, enhancing their performance in organic light-emitting diodes (OLEDs) and other applications.
Medicinal Chemistry
In medicinal chemistry, Benzo[b]thiophene compounds have shown a broad range of activities. They are integral in creating antimicrobial, anticancer, antioxidant, anti-HIV, and anti-inflammatory drugs . Their stability and structural versatility make them suitable for drug design and synthesis.
Corrosion Inhibition
Thiophene derivatives, including Benzo[b]thiophene-2-acetonitrile, are used as corrosion inhibitors in industrial chemistry. Their ability to form protective layers on metals makes them valuable in preserving infrastructure and machinery .
Organic Semiconductors
The thiophene ring is a key component in the advancement of organic semiconductors. These materials are essential for the fabrication of organic field-effect transistors (OFETs), which are used in flexible electronics and displays .
Photovoltaic Materials
Benzo[b]thiophene derivatives are also used in the synthesis of photovoltaic materials. Their strong absorption and good charge transport properties make them suitable for use in solar cells, contributing to the efficiency of converting sunlight into electricity .
Anesthetic and Analgesic Agents
Some Benzo[b]thiophene derivatives are utilized in the pharmaceutical industry as anesthetic and analgesic agents. Their structural properties allow them to interact with biological targets effectively, providing pain relief and sedation during medical procedures .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(1-benzothiophen-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NS/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJJYCYYBXUZCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505031 | |
| Record name | (1-Benzothiophen-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Benzothiophen-2-yl)acetonitrile | |
CAS RN |
75444-80-3 | |
| Record name | (1-Benzothiophen-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-benzothiophen-2-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing Benzo[b]thiophene-2-acetonitrile via this specific method?
A1: The research highlights the use of Beckmann fission of fused cyclobutanones as a new synthetic pathway for obtaining Benzo[b]thiophene-2-acetonitrile. [, ] This method is particularly interesting as it offers a way to introduce a two-carbon unit (acetonitrile group) onto the Benzo[b]thiophene scaffold. This could potentially open doors for creating novel derivatives with modified properties and potential applications in various fields.
Q2: The research mentions the synthesis being applicable to other heterocycles. Could you elaborate on this and its potential implications?
A2: The research indicates that this synthetic approach using Beckmann fission is not limited to Benzo[b]thiophene. It has also been successfully applied to synthesize Indole-2-acetonitriles using similar starting materials. [] This broader applicability suggests that this method could be a valuable tool for introducing the acetonitrile group into various other heterocyclic systems. This could be particularly useful for exploring structure-activity relationships and developing new compounds with desired biological or material properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1280434.png)



![3-acetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-sulfonyl chloride](/img/structure/B1280443.png)






